Organobromides

Organobromides are a class of organic compounds that contain at least one bromine atom bonded to carbon atoms. These molecules find applications across various industries due to their unique chemical properties. Commonly used in flame retardants, organobromides play a crucial role in enhancing the fire safety of materials by forming hydrogen bromide upon thermal decomposition, which inhibits combustion. They are also employed in pharmaceuticals and agrochemicals for their reactive halogen content, facilitating various synthetic reactions. Additionally, some organobromides serve as catalysts or intermediates in organic synthesis processes due to their reactivity with other functional groups. Despite their utility, the use of organobromides is increasingly being scrutinized owing to environmental concerns related to the persistence and potential toxicity of these compounds.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

|

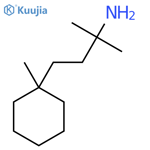

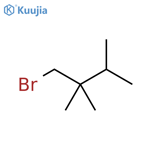

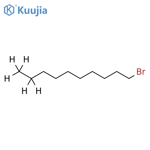

1-bromo-2,2,3-trimethylbutane | 101419-71-0 | C7H15Br |

|

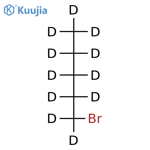

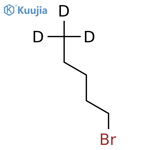

1-Bromopentane-d11 | 126840-21-9 | C5BRD11 |

|

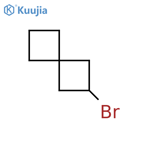

2-bromospiro[3.3]heptane | 102115-82-2 | C7H11Br |

|

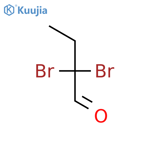

2,2-dibromobutanal | 57024-76-7 | C4H6OBr2 |

|

1-Bromopentane-5,5,5-d3 | 75736-50-4 | C5H11Br |

|

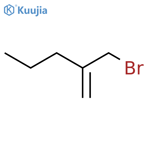

2-(bromomethyl)pent-1-ene | 161881-09-0 | C6H11Br |

|

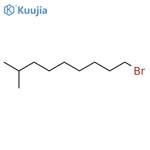

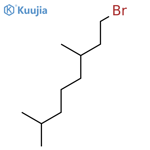

1-bromo-8-methylNonane | 123348-69-6 | C10H21Br |

|

1-Bromodecane-9,9,10,10,10-d5 | 1219802-02-4 | C10H21Br |

|

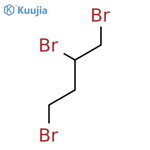

1,2,4-Tribromobutane | 38300-67-3 | C4H7Br3 |

|

Octane, 1-bromo-3,7-dimethyl-, (3S)- | 79434-89-2 | C10H21Br |

関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products

-

-

-

5,12-Napthacenequinone Cas No: 1090-13-7

5,12-Napthacenequinone Cas No: 1090-13-7 -

-